molecular formula C8H14O2 B2409667 5-Oxaspiro[3.5]nonan-8-ol CAS No. 1368181-23-0

5-Oxaspiro[3.5]nonan-8-ol

Cat. No.: B2409667
CAS No.: 1368181-23-0
M. Wt: 142.198
InChI Key: JLPBRBGFJSBHSH-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-8-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

The synthesis of 5-Oxaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common synthetic route includes the reaction of a suitable diol with a spirocyclic precursor under acidic or basic conditions to form the desired spirocyclic ether. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct spirocyclic product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

5-Oxaspiro[3.5]nonan-8-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen atom or the carbon atoms adjacent to the oxygen. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized spirocyclic compounds .

Scientific Research Applications

5-Oxaspiro[3.5]nonan-8-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.

    Biology: This compound can be used as a probe to study the behavior of spirocyclic structures in biological systems, including their interactions with proteins and enzymes.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a scaffold for drug design, particularly in the development of novel pharmaceuticals with unique modes of action.

    Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.5]nonan-8-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure of the compound can influence its binding affinity and specificity, making it a valuable tool for studying molecular pathways and developing new therapeutic agents .

Comparison with Similar Compounds

5-Oxaspiro[3.5]nonan-8-ol can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane: Similar in structure but lacks the oxygen atom within the ring system.

    Spiro[3.4]octane: Smaller ring system and different chemical properties.

    Spiro[5.5]undecane: Larger ring system with different reactivity and applications.

The uniqueness of this compound lies in its specific ring size and the presence of an oxygen atom, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPBRBGFJSBHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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